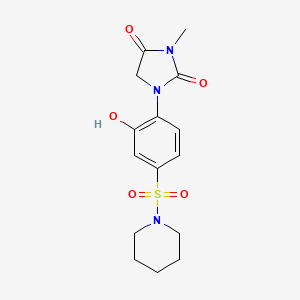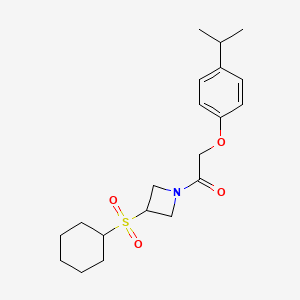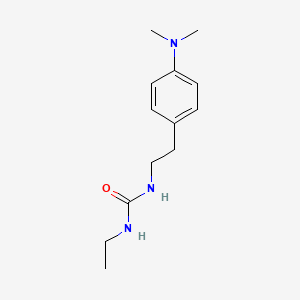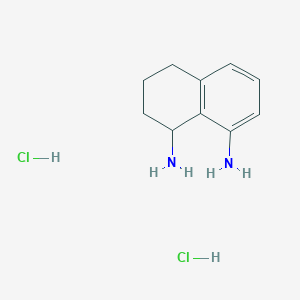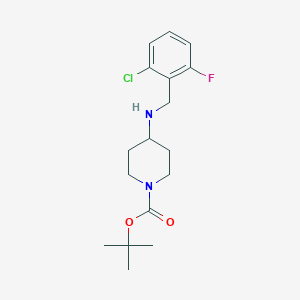
tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H24ClFN2O2 and a molecular weight of 342.8361 . This compound is characterized by its complex structure, which includes a tert-butyl group, a piperidine ring, and a fluorinated benzylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:
Formation of Piperidine Ring: : Piperidine can be synthesized through the reduction of pyridine or by the hydrogenation of pyridine derivatives.
Introduction of Chloro and Fluoro Substituents: : The benzylamine moiety is prepared by introducing chloro and fluoro substituents onto the benzene ring through electrophilic aromatic substitution reactions.
Coupling Reaction: : The piperidine ring is then coupled with the chloro- and fluoro-substituted benzylamine using a suitable coupling agent, such as a carbodiimide or a peptide coupling reagent.
Protection and Deprotection: : The tert-butyl group is introduced to protect the amine functionality during the reaction, and it is later removed if necessary.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and improve yield.
化学反応の分析
Types of Reactions
Tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring or the benzylamine moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation Products: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: : Reduction can yield amines or alcohols.
Substitution Products: : Substitution reactions can produce various derivatives, depending on the nucleophile used.
科学的研究の応用
Tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a ligand in biochemical assays to study protein interactions and enzyme activities.
Industry: : The compound can be utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
類似化合物との比較
Tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate
tert-Butyl 4-(2-fluorobenzylamino)piperidine-1-carboxylate
tert-Butyl 4-(2-chloro-6-methylbenzylamino)piperidine-1-carboxylate
These compounds differ in the presence and position of substituents on the benzene ring, which can affect their chemical properties and biological activities. This compound is unique due to the combination of chloro and fluoro substituents, which can impart distinct reactivity and binding properties.
特性
IUPAC Name |
tert-butyl 4-[(2-chloro-6-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)20-11-13-14(18)5-4-6-15(13)19/h4-6,12,20H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOUAYHGTNQDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
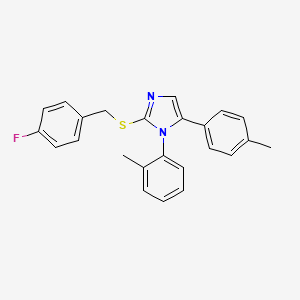
![3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-ethylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2967611.png)
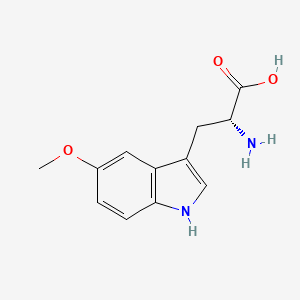
![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2967615.png)
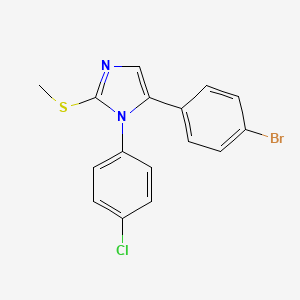
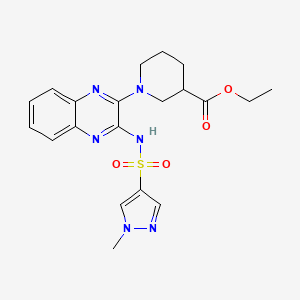
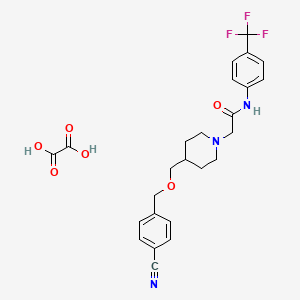
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2967622.png)
![5-Methoxy-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2967623.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2967625.png)
